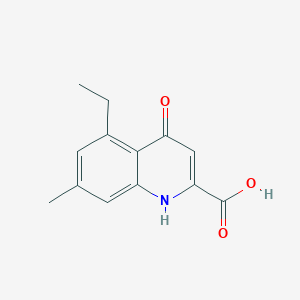![molecular formula C14H14BrF3N2 B13888969 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach utilizes a Schiff’s base complex nickel catalyst for a one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound often employ high-yielding, scalable processes. These methods may include the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields. Additionally, the use of recyclable catalysts and solvent-free conditions can enhance the sustainability and efficiency of the production process .
化学反応の分析
Types of Reactions
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropyl and trifluoromethyl groups.
Cycloaddition Reactions: The imidazole ring can participate in cycloaddition reactions, forming larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted imidazoles, while oxidation and reduction reactions can modify the functional groups on the imidazole ring .
科学的研究の応用
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and catalysts .
作用機序
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. Additionally, the bromomethyl and trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and interaction with intracellular targets .
類似化合物との比較
Similar Compounds
2-[4-(Bromomethyl)phenyl]propionic Acid: Shares the bromomethylphenyl moiety but differs in the presence of a propionic acid group instead of the imidazole ring.
2-[4-(Bromomethyl)phenyl]-1-isopropylimidazole: Similar structure but lacks the trifluoromethyl group, which can affect its chemical properties and applications.
Uniqueness
The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other research applications .
特性
分子式 |
C14H14BrF3N2 |
|---|---|
分子量 |
347.17 g/mol |
IUPAC名 |
2-[4-(bromomethyl)phenyl]-1-propan-2-yl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C14H14BrF3N2/c1-9(2)20-8-12(14(16,17)18)19-13(20)11-5-3-10(7-15)4-6-11/h3-6,8-9H,7H2,1-2H3 |
InChIキー |
KXUZHLJDOSSOHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)CBr)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



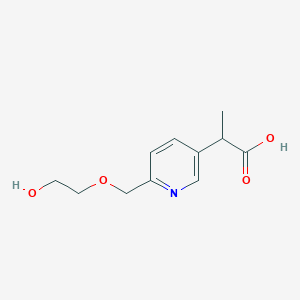

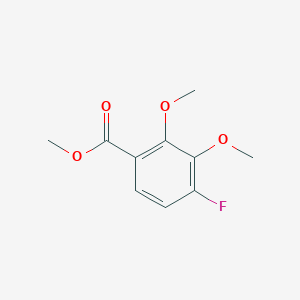
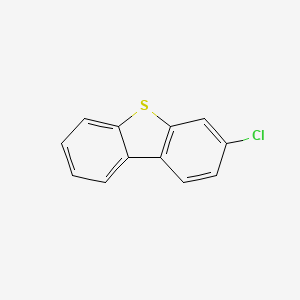

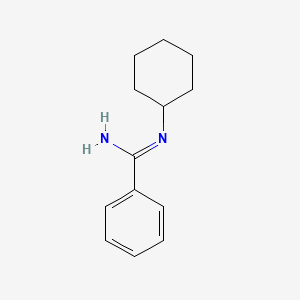
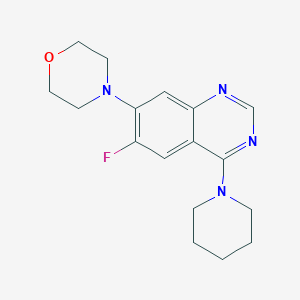

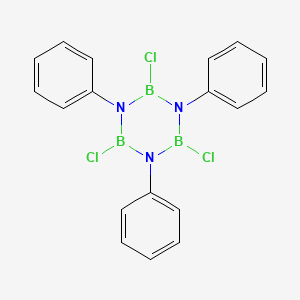
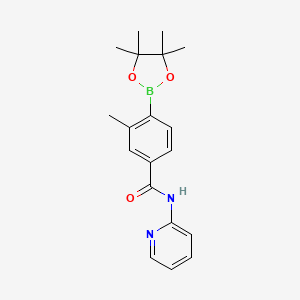
![(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid](/img/structure/B13888954.png)
![2-[4-(2-Sec-butylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13888960.png)
